molecular formula C9H10BrNOS B1381284 3-bromo-N-cyclopropylbenzenesulfinamide CAS No. 1704065-61-1

3-bromo-N-cyclopropylbenzenesulfinamide

Cat. No.: B1381284
CAS No.: 1704065-61-1
M. Wt: 260.15 g/mol
InChI Key: KUTBPYOSTPKUMG-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropylbenzenesulfinamide is an organic compound with the molecular formula C9H10BrNO2S It is a derivative of benzenesulfonamide, where a bromine atom is substituted at the 3-position of the benzene ring, and a cyclopropyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclopropylbenzenesulfinamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromobenzenesulfonyl chloride+CyclopropylamineThis compound\text{3-Bromobenzenesulfonyl chloride} + \text{Cyclopropylamine} \rightarrow \text{this compound} 3-Bromobenzenesulfonyl chloride+Cyclopropylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropylbenzenesulfinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyl group can participate in ring-opening or ring-closing reactions, leading to the formation of different cyclic structures.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride (NaBH4): Used for reduction reactions.

    Hydrogen peroxide (H2O2): Used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonamides or sulfides, respectively.

Scientific Research Applications

3-Bromo-N-cyclopropylbenzenesulfinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used to study the effects of sulfinamide derivatives on biological systems, including enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and cyclopropyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-isopropylbenzenesulfinamide
  • 3-Bromo-N-cyclopropylbenzenesulfonamide
  • 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide

Uniqueness

3-Bromo-N-cyclopropylbenzenesulfinamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl substitution on chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-cyclopropylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBPYOSTPKUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268267
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704065-61-1
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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